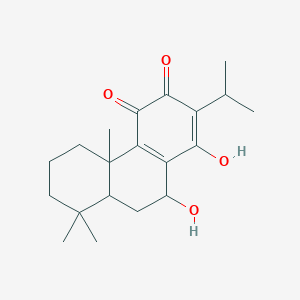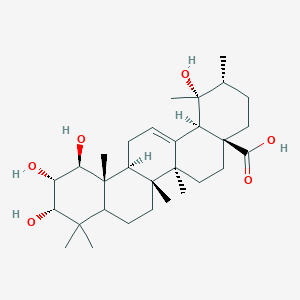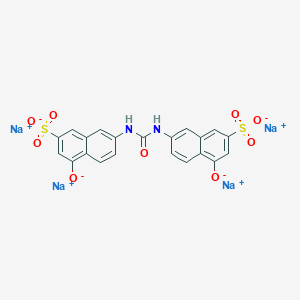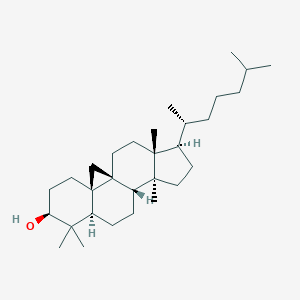
Cicloartanol
Descripción general
Descripción
Cycloartanol is an important triterpenoid often found in plants. It belongs to the sterol class of steroids and is the starting point for the synthesis of almost all plant steroids . This makes them chemically distinct from the steroids of fungi and animals, which are instead produced from lanosterol .
Synthesis Analysis
The biosynthesis of cycloartenol starts from the triterpenoid squalene . It is the first precursor in the biosynthesis of other stanols and sterols, referred to as phytostanols and phytosterols in photosynthetic organisms and plants . A study has shown that a cycloartenol synthase and four glycosyltransferases catalyze the committed steps in the biosynthesis of bioactive astragalosides .
Molecular Structure Analysis
Cycloartanol has a molecular formula of C30H52O . Its average mass is 428.733 Da and its monoisotopic mass is 428.401825 Da .
Chemical Reactions Analysis
Cycloartanol is involved in various chemical reactions. For instance, a cycloartenol synthase and four glycosyltransferases catalyze the committed steps in the biosynthesis of bioactive astragalosides .
Physical and Chemical Properties Analysis
Cycloartanol is a solid at room temperature . It should be stored at -20°C for long-term storage (3 years) and at 4°C for short-term storage (2 years) .
Aplicaciones Científicas De Investigación
Actividad farmacológica
El cicloartanol exhibe una gama de actividades farmacológicas, incluyendo propiedades antiinflamatorias, antitumorales, antioxidantes, antibióticas y anti-Alzheimer . Estas actividades lo convierten en un compuesto valioso para el desarrollo de agentes terapéuticos destinados a tratar diversas enfermedades.
Crecimiento y desarrollo de plantas
En el ámbito de la botánica, el this compound juega un papel crucial en el crecimiento y desarrollo de las plantas. Actúa como una sustancia precursora clave para la biosíntesis de numerosos compuestos esteroides, que son esenciales para la integridad y función de la membrana celular .
Metabolismo de triterpenos en helechos
El this compound está involucrado en el metabolismo único de triterpenos de los helechos, que los distingue de las plantas con flores. Se produce a través de la ciclación del escualeno, un proceso que es significativamente diferente en los helechos en comparación con otras plantas .
Biosíntesis de esteroles
Como compuesto fitosterol, el this compound es integral para la biosíntesis de esteroles en plantas, algas y algunos protistas. Este proceso implica la ciclación del 2,3-óxidoescualeno para formar cicloartenol, un paso clave en la producción de compuestos esteroideos .
Clonación molecular y caracterización
El this compound se ha utilizado en estudios de clonación molecular y caracterización funcional. Por ejemplo, se han aislado ADNs complementarios que codifican ciclasas de escualeno y sintasas de this compound de helechos, proporcionando información sobre la relación entre los triterpenos y sus enzimas biosintéticas .
Determinación del quimiotipo en helechos
La investigación que involucra this compound ha contribuido a la comprensión de los quimiotipos en helechos. Al analizar los perfiles de triterpenos, los científicos pueden clasificar los helechos en diferentes quimiotipos, lo cual es importante para el análisis filogenético y la comprensión de la diversidad vegetal .
Mecanismo De Acción
Target of Action
Cycloartanol, a phytosterol compound, is a key precursor substance for the biosynthesis of numerous sterol compounds . It plays a significant role in the biosynthesis of Brassinosteroids (BRs), a class of steroid plant hormones . BRs participate in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination, as well as in responding to environmental stresses .
Mode of Action
Cycloartanol interacts with its targets through a series of biochemical reactions. It is demethylated at C-4 by the demethylation complex to produce 31-nor-cycloartenol, which is further taken by the sterol-C24-methyltransferase (ERG6) to produce cycloeucalenol . This interaction results in changes in the structure of the sterol compounds, leading to the production of different types of BRs .
Biochemical Pathways
Cycloartanol is involved in the biosynthesis of BRs via cycloartenol and cycloartanol dependent pathways . The biosynthesis of BRs can be synthesized by a pathway dependent on cycloartenol or cycloartanol . The C27-BR biosynthesis pathway starts from the conversion of cycloartenol to cycloartanol . This pathway leads to the synthesis of different types of BRs, which have various roles in plant growth and development .
Pharmacokinetics
It is known that cycloartanol is a key precursor substance for the biosynthesis of numerous sterol compounds , suggesting that it is metabolized into various sterol compounds in plants.
Result of Action
The action of cycloartanol results in the production of various sterol compounds, including BRs . These compounds have a variety of pharmacological activities such as anti-inflammatory, anti-tumor, antioxidant, antibiosis, and anti-Alzheimer’s disease . Furthermore, they play an important role in plant growth and development .
Action Environment
The action of cycloartanol is influenced by various environmental factors. For instance, the biosynthesis of BRs via cycloartenol and cycloartanol dependent pathways is a complex process that can be affected by environmental stresses . .
Safety and Hazards
Direcciones Futuras
Research on cycloartanol is ongoing, with a focus on its pharmacological activity and its role in plant growth and development . The biosynthetic pathway for astragalosides, which involves cycloartanol, remains elusive due to their complex structures and numerous reaction types and steps . Future research will likely focus on further elucidating these pathways and exploring the potential applications of cycloartanol in medicine and other fields .
Análisis Bioquímico
Biochemical Properties
Cycloartanol plays a crucial role in biochemical reactions. It is the committed precursor for plant sterols (cholesterol and C-24 alkyl phytosterols) generated by cycloartenol synthase (CAS) . It also exhibits strong antioxidant activity .
Cellular Effects
The cellular effects of cycloartanol are significant. For instance, in tobacco BY-2 cells, the inhibition of cycloartenol synthase (CAS), an oxidosqualene cyclase that catalyzes the first committed step in the sterol pathway of plants, induced proteins that appear to mitigate the negative effects of chemical exposure .
Molecular Mechanism
Cycloartenol exerts its effects at the molecular level through various mechanisms. It is involved in the biosynthesis of sterols through lanosterol and cycloartenol . The cholesterol pathway comprises 12 enzymes acting in 10 steps, with half of the cholesterogenesis-specific enzymes evolving through gene duplication and divergence from phytosterol biosynthetic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cycloartanol can change over time. For instance, in tobacco BY-2 cells treated with RO 48-8071, a potent inhibitor of oxidosqualene cyclization, short-term treatments resulted in accumulation of oxidosqualene with no changes in the final sterol products .
Metabolic Pathways
Cycloartanol is involved in several metabolic pathways. It is a key compound for the biosynthesis of phytosterols as well as cholesterol in plants, by methylation at the C24-position by the C-24 sterol methyltransferase SMT1, or by Δ24 reduction via Sterol Side Chain Reductase 2 (SSR2), respectively .
Subcellular Localization
The subcellular localization of cycloartanol synthase, the enzyme that catalyzes the formation of cycloartanol, has been studied in yeast. It was found that enzymes from Trypanosoma cruzi and Arabidopsis thaliana have high affinity for lipid particles .
Propiedades
IUPAC Name |
7,7,12,16-tetramethyl-15-(6-methylheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h20-25,31H,8-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABASAWVVRQMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310366 | |
| Record name | Cycloartanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-58-3 | |
| Record name | NSC226173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloartanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
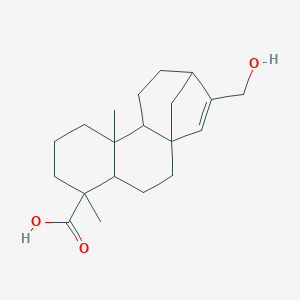

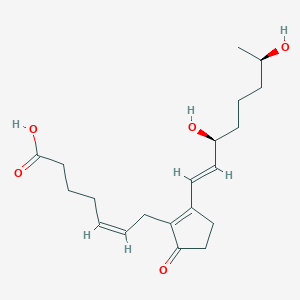


![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
